Cas no 391890-84-9 (1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine)

1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine structure
391890-84-9 structure
Product Name:1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine
N.o CAS:391890-84-9
MF:C22H21N3O3S
MW:407.48544383049
CID:5784010
PubChem ID:3679607
Update Time:2025-05-28

1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine Propriedades químicas e físicas

Nomes e Identificadores

    • HMS2691G13
    • MLS000683155
    • cid_3679607
    • (5-(3-nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
    • CHEMBL1585855
    • Oprea1_813011
    • AKOS024578658
    • [4-(2-methylphenyl)-1-piperazinyl]-[5-(3-nitrophenyl)-2-furanyl]methanethione
    • 391890-84-9
    • SMR000322983
    • BDBM88753
    • [4-(2-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione
    • [5-(3-nitrophenyl)-2-furyl]-[4-(o-tolyl)piperazino]methanethione
    • F0494-0168
    • 1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine
    • Methanethione, [4-(2-methylphenyl)-1-piperazinyl][5-(3-nitrophenyl)-2-furanyl]-
    • Inchi: 1S/C22H21N3O3S/c1-16-5-2-3-8-19(16)23-11-13-24(14-12-23)22(29)21-10-9-20(28-21)17-6-4-7-18(15-17)25(26)27/h2-10,15H,11-14H2,1H3
    • Chave InChI: PLTYNHYSKIPBNU-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC=C(C2C=CC=C(C=2)[N+](=O)[O-])O1)N1CCN(C2C=CC=CC=2C)CC1

Propriedades Computadas

  • Massa Exacta: 407.13036271g/mol
  • Massa monoisotópica: 407.13036271g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 590
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.8
  • Superfície polar topológica: 97.5Ų

Propriedades Experimentais

  • Densidade: 1.298±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 583.1±60.0 °C(Predicted)
  • pka: 5.54±0.40(Predicted)

1-(2-methylphenyl)-4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazine Preçomais >>

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